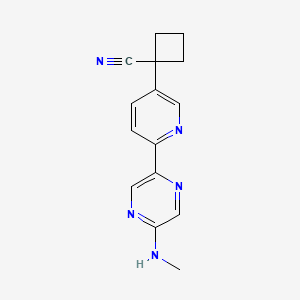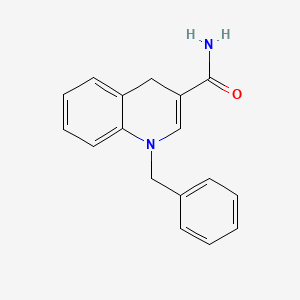![molecular formula C11H6ClN3O3 B11855417 [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-71-5](/img/structure/B11855417.png)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile: is a chemical compound with the molecular formula C11H6ClN3O3 and a molecular weight of 263.63 g/mol . It is a member of the ether class of compounds and is characterized by the presence of a quinoline ring substituted with chlorine and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Quality control measures such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro and chloro groups in the quinoline ring enhances its biological activity, making it a candidate for drug development .
Industry: In the industrial sector, 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-((7-Chloroquinolin-8-yl)oxy)acetonitrile: Lacks the nitro group, which may result in different biological activity.
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile: Lacks the chlorine atom, which may affect its reactivity and binding affinity.
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile: Substitution of chlorine with bromine can alter its chemical and biological properties.
Uniqueness: The presence of both nitro and chloro groups in 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile makes it unique compared to its analogs. These functional groups contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88757-71-5 |
|---|---|
Molekularformel |
C11H6ClN3O3 |
Molekulargewicht |
263.63 g/mol |
IUPAC-Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI-Schlüssel |
KVZSPUSLOOGSLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



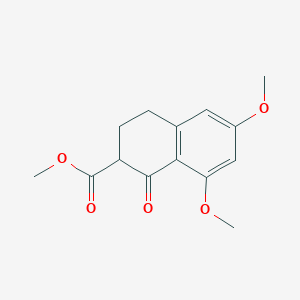
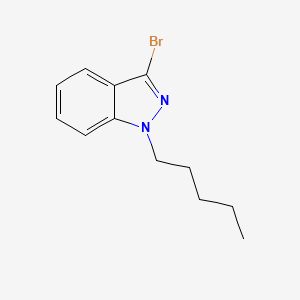
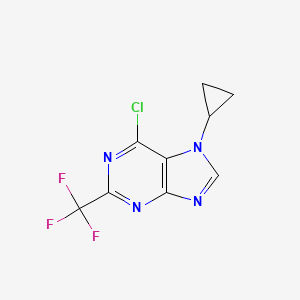

![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)
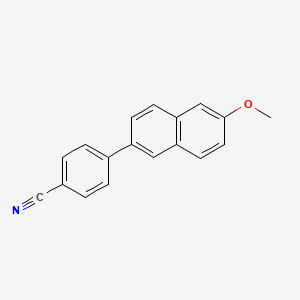
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)
